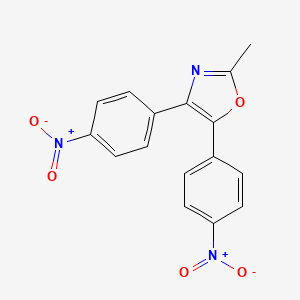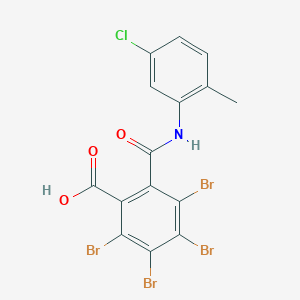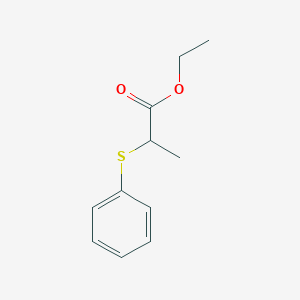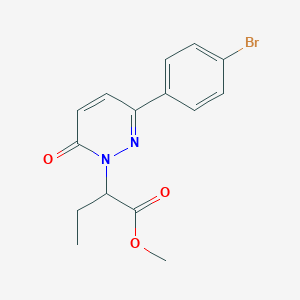
Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- is a heterocyclic aromatic organic compound with the molecular formula C16H11N3O5 It is a derivative of oxazole, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- can be achieved through several methods. Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the C5 position, especially in the presence of electron-donating groups.
Scientific Research Applications
Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- can be compared with other similar compounds, such as:
- 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole
- 2-Chloro-4,5-bis(4-nitrophenyl)-1,3-oxazole
- 5-(4-Nitrophenyl)-1,3-oxazole
These compounds share the oxazole core structure but differ in their substituents, which can significantly impact their chemical properties and reactivity. The presence of nitro groups in Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- enhances its electrophilic nature, making it more reactive in certain chemical reactions compared to its analogs.
Properties
CAS No. |
88407-66-3 |
|---|---|
Molecular Formula |
C16H11N3O5 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
2-methyl-4,5-bis(4-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C16H11N3O5/c1-10-17-15(11-2-6-13(7-3-11)18(20)21)16(24-10)12-4-8-14(9-5-12)19(22)23/h2-9H,1H3 |
InChI Key |
QRCKKKSXAWAKBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)









![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)

